N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Library Generation : A study described the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This approach was employed to generate a structurally diverse library of compounds, demonstrating the utility of such molecules in creating new chemical entities for further evaluation in various fields of chemistry and pharmacology (Roman, 2013).
Synthesis and Reactivity Exploration : Another study focused on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to benzo[e][1,3]benzothiazole derivatives through electrophilic substitution reactions. This work underscores the versatility of furan-carboxamide derivatives in synthesizing complex heterocyclic structures, which could have implications in material science, medicinal chemistry, and synthetic methodology development (Aleksandrov & El’chaninov, 2017).
Corrosion Inhibition Studies : Research into benzothiazole derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This study highlights the potential industrial applications of such compounds in protecting metal surfaces, thus extending their lifespan and reducing maintenance costs (Hu et al., 2016).
Antimicrobial Activity Investigation : A thiazole-based heterocyclic amide was synthesized and evaluated for its antimicrobial activity against a range of microorganisms. The study demonstrated the compound's effectiveness, suggesting its potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Çakmak et al., 2022).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-13-8-9-16-17(14(13)2)20-19(25-16)22(11-6-10-21(3)4)18(23)15-7-5-12-24-15;/h5,7-9,12H,6,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAOEIJRLXZELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CO3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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